molecular formula C14H16N4O4S B2666616 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034375-14-7

1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2666616
CAS No.: 2034375-14-7
M. Wt: 336.37
InChI Key: LPEYMTAWAPCFGY-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds, including the amino acid histidine and the nucleotide bases adenine and guanine .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown potential applications in developing antibacterial agents. The synthesis process involves reacting various active methylene compounds to produce derivatives with potential high antibacterial activities. For example, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, finding several compounds with high activities (Azab, Youssef, & El-Bordany, 2013).

Polarographic Studies

Polarographic studies on alkyl imidazolyl sulfoxides and sulfides, as conducted by Johansson and Wendsjö (1983), investigate the electrochemical properties of these compounds. Such studies provide foundational knowledge for the development of electrochemically active materials and can guide the synthesis of new compounds with specific electronic properties (Johansson & Wendsjö, 1983).

One-Pot Synthesis Techniques

The development of one-pot synthesis methods for creating heterocyclic compounds containing sulfonamide groups indicates a strategic approach to chemical synthesis, reducing steps and potentially increasing efficiency. Rozentsveig et al. (2013) described a one-pot two-stage method for synthesizing target heterocyclic compounds without isolating intermediates, showcasing a streamlined approach to creating complex molecules (Rozentsveig et al., 2013).

Sulfonamide-Based Hybrid Compounds

The exploration of sulfonamide-based hybrid compounds for various pharmacological activities, including antibacterial, anti-obesity, and antitumor activities, represents a significant area of research. Ghomashi et al. (2022) reviewed recent advances in designing and developing sulfonamide hybrids, emphasizing the broad potential of these compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby blocking the synthesis of folic acid in bacteria .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

Properties

IUPAC Name

1,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-10-16-12(9-17(10)2)23(20,21)15-5-7-18-6-3-11-4-8-22-13(11)14(18)19/h3-4,6,8-9,15H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEYMTAWAPCFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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